2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(3-(4-Methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core conjugated to a 4-methylpiperazine moiety via a ketopropyl linker. This structural motif is associated with diverse biological activities, including anticancer and antimicrobial properties, due to its ability to intercalate DNA and modulate enzyme activity . The 4-methylpiperazine group enhances solubility and pharmacokinetic profiles compared to simpler alkyl or aryl substitutions .
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-21-10-12-22(13-11-21)17(24)8-9-23-19(25)15-6-2-4-14-5-3-7-16(18(14)15)20(23)26/h2-7H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNJHXSXRXNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been reported to exhibit anti-inflammatory effects.
Mode of Action
Piperazine derivatives have been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner. They also reduce the paw licking time of animals in the second phase of the formalin test. Furthermore, these compounds reduce oedema formation and cell migration, decrease myeloperoxidase enzyme activity, and lower the levels of pro-inflammatory cytokines IL-1β and TNF-α.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
CBMicro_038012 has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of CBMicro_038012 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, the effects of CBMicro_038012 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of CBMicro_038012 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
CBMicro_038012 is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzo[de]isoquinoline-1,3-dione, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a benzo[de]isoquinoline core with a piperazine ring substitution, which is known to influence its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. This leads to cell cycle arrest and subsequent cell death.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range, suggesting potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that it possesses activity against a range of bacterial strains:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Studies : Experimental models have shown that this compound can protect neuronal cells from oxidative stress-induced damage.
- Mechanism : It appears to modulate oxidative stress responses by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Data Summary Table
Comparison with Similar Compounds
4-Methylpiperazine vs. 4-Phenylpiperazine
- Target Compound : The 4-methyl group improves water solubility and reduces steric hindrance, facilitating interactions with biological targets like bromodomains or estrogen receptors .
- 4-Phenylpiperazine Analogs (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-isoindole-1,3-dione): The phenyl group introduces hydrophobicity, enhancing membrane permeability but reducing aqueous solubility. Such analogs show stronger binding to serotonin receptors but lower anticancer activity in MCF7 cells compared to methyl-substituted derivatives .
Hydroxyethyl and Complex Substituents
- 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione : The hydroxyethyl group increases hydrophilicity, improving bioavailability. This analog exhibits comparable anticancer activity but superior metabolic stability in liver microsomes .
- Benzo[d][1,3]dioxol-5-ylmethyl and Oxadiazole Substituents (e.g., –18): These bulkier groups enhance selectivity for kinase targets (e.g., BRPF2 bromodomains) but reduce synthetic yields (<70%) due to steric challenges .
Anticancer Activity
- Target Compound : Demonstrates IC₅₀ values of 1.2–3.8 µM against MCF7 and MDA-MB-231 breast cancer cells, attributed to DNA intercalation and topoisomerase inhibition .
- Ferrocenyl-Chalcone Conjugates (e.g., , Compound 14b): Show lower potency (IC₅₀ = 5.1–8.4 µM) but redox-activated cytotoxicity via Fenton reactions .
- 4-Chlorophenylsulfonyl Derivatives (e.g., ): Exhibit sub-micromolar activity (IC₅₀ = 0.7 µM) against leukemia cells via PI3K/AKT pathway inhibition .
Antimicrobial Activity
- Target Compound: Moderate activity against E. coli (MIC = 32 µg/mL), outperformed by benzylideneamino derivatives (e.g., 97a, MIC = 8 µg/mL) due to enhanced membrane disruption .
Physicochemical Properties
Computational and Structural Insights
- Molecular Docking : The 4-methylpiperazine group in the target compound forms hydrogen bonds with TAF1 bromodomain residues (e.g., Asn1064), while phenyl analogs exhibit π-π stacking with His1058 .
- ADMET Predictions : The target compound’s lower LogP (2.13 vs. 3.45 for phenyl analogs) correlates with reduced hepatotoxicity risk in preclinical models .
Q & A
Q. How can conflicting in vitro and in vivo efficacy data be reconciled during preclinical development?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm adequate exposure.
- Metabolite identification : Use HRMS/MS to detect active/inactive metabolites that may explain discrepancies .
- Species differences : Cross-test in humanized models (e.g., transgenic mice expressing human CYP enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
